molecular formula C10H13BrN2O B12072213 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine

Cat. No.: B12072213
M. Wt: 257.13 g/mol
InChI Key: SYCPYNYNEARXAU-UHFFFAOYSA-N
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Description

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H13BrN2O This compound features a benzene ring substituted with a bromine atom and an oxolan-3-yl group attached to one of the nitrogen atoms of the benzene-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of benzene-1,2-diamine to introduce the bromine substituent. This is followed by the reaction with oxirane (ethylene oxide) to form the oxolan-3-yl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to quinones or amines, respectively.

Scientific Research Applications

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and oxolan-3-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and an oxolan-3-yl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-bromo-2-N-(oxolan-3-yl)benzene-1,2-diamine

InChI

InChI=1S/C10H13BrN2O/c11-7-1-2-9(12)10(5-7)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6,12H2

InChI Key

SYCPYNYNEARXAU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=C(C=CC(=C2)Br)N

Origin of Product

United States

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